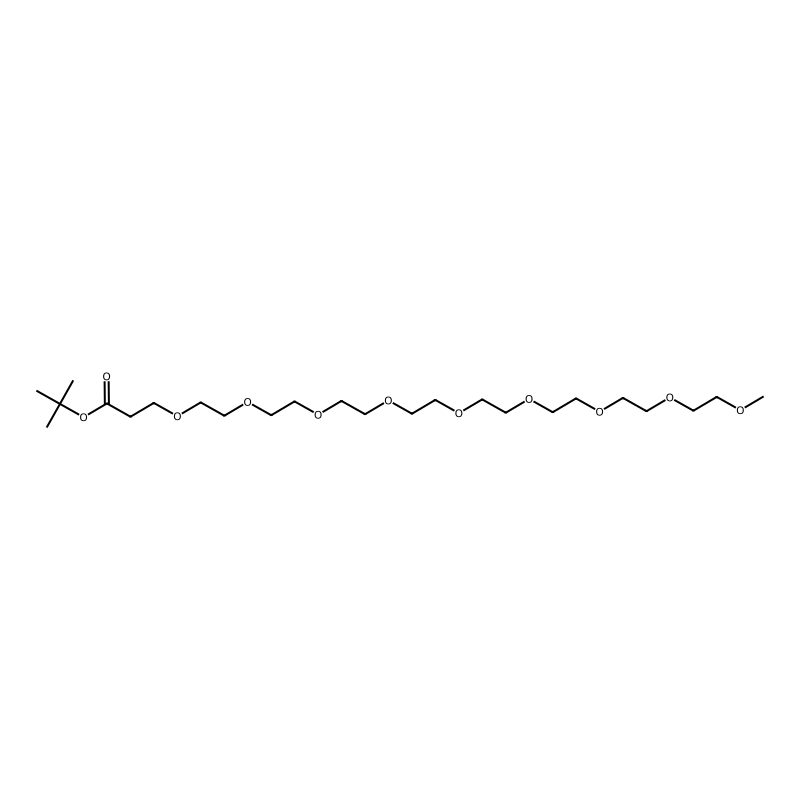m-PEG9-t-butyl ester

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
m-PEG9-t-butyl ester is a polyethylene glycol derivative featuring a t-butyl ester functional group. This compound is characterized by its hydrophilic polyethylene glycol (PEG) backbone, which consists of nine ethylene glycol units, and a hydrophobic tert-butyl ester group. The unique combination of hydrophilic and hydrophobic properties allows m-PEG9-t-butyl ester to be utilized in various biochemical applications, particularly in the fields of drug delivery and bioconjugation.
The chemical behavior of m-PEG9-t-butyl ester is influenced by its functional groups. The t-butyl ester can undergo hydrolysis under acidic or basic conditions, leading to the liberation of the corresponding carboxylic acid and the release of the PEG moiety. This reaction is significant in applications where controlled release of active substances is required. Additionally, the compound can participate in various coupling reactions, particularly in the synthesis of bioconjugates and PROTACs (proteolysis-targeting chimeras) through its reactive ester functionality .
m-PEG9-t-butyl ester exhibits notable biological activity due to its role as a linker in conjugation chemistry. It can facilitate the attachment of therapeutic agents to proteins or other biomolecules, enhancing their solubility and stability in biological systems. The hydrophilic nature of the PEG component contributes to reduced immunogenicity and improved pharmacokinetics, making it a valuable component in drug design. Furthermore, studies have shown that PEGylation can enhance the bioavailability of drugs by prolonging their circulation time in the bloodstream .
The synthesis of m-PEG9-t-butyl ester typically involves the reaction of m-PEG with tert-butyl chloroformate or another suitable t-butyl-protecting agent. The general procedure includes:
- Activation: m-PEG is activated using a coupling reagent.
- Esterification: The activated m-PEG reacts with tert-butyl chloroformate to form m-PEG9-t-butyl ester.
- Purification: The product is purified using techniques such as precipitation or chromatography to remove unreacted materials and by-products.
This method allows for high yields and purity, making it suitable for research and industrial applications .
m-PEG9-t-butyl ester has diverse applications, including:
- Drug Delivery: As a linker for attaching drugs to carriers, enhancing solubility and stability.
- Bioconjugation: In protein engineering for creating stable conjugates with antibodies or enzymes.
- PROTAC Development: Used as a building block in the synthesis of PROTACs for targeted protein degradation .
- Diagnostic Tools: In the development of biosensors and imaging agents due to its biocompatibility.
Interaction studies involving m-PEG9-t-butyl ester focus on its ability to modify the pharmacokinetic properties of drugs. For instance, when conjugated with therapeutic agents, it can reduce renal clearance and enhance tissue distribution. Additionally, studies have indicated that PEGylation can modulate protein interactions with receptors, potentially affecting their biological activity .
m-PEG9-t-butyl ester shares similarities with other PEG derivatives but stands out due to its specific t-butyl protecting group. Below are comparisons with similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Hydroxy-PEG5-t-butyl ester | PEG derivative | Shorter PEG chain (5 units), hydroxyl end group |
| Amino-PEG9-t-butyl ester | PEG derivative | Contains an amino group for enhanced reactivity |
| Acid-PEG9-t-butyl ester | PEG derivative | Contains a carboxylic acid group for different reactivity profiles |
m-PEG9-t-butyl ester is unique due to its balance between hydrophilicity and hydrophobicity, which allows it to serve as an effective linker in various applications while maintaining favorable solubility characteristics .
Purity
XLogP3
Exact Mass
Appearance
Storage
Dates
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.








